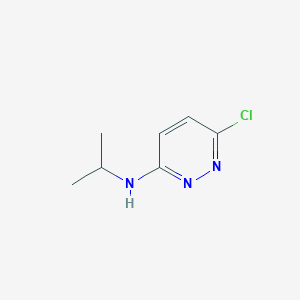

6-chloro-N-isopropylpyridazin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

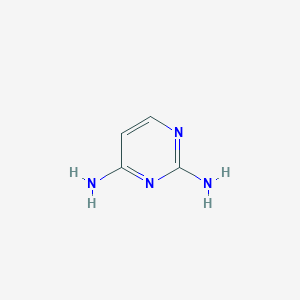

The compound "6-chloro-N-isopropylpyridazin-3-amine" is a chemical that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms. While the provided papers do not directly discuss this compound, they provide insights into the chemistry of related pyridazine derivatives.

Synthesis Analysis

The synthesis of pyridazine derivatives can be achieved through various methods. For instance, the paper titled "Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester" discusses the use of a pyridazinyl phosphoric acid ester as a coupling agent for the amidation of carboxylic acids to produce amides . This suggests that similar phosphoric acid esters could potentially be used in the synthesis of "6-chloro-N-isopropylpyridazin-3-amine" by coupling with isopropylamine.

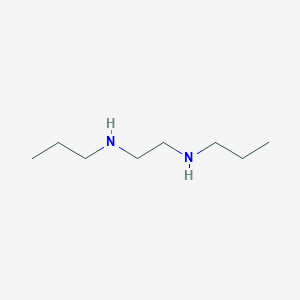

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of nitrogen atoms within the aromatic ring, which significantly influences their chemical behavior. The abstract from the first paper does not provide specific details on the molecular structure of "6-chloro-N-isopropylpyridazin-3-amine," but it does imply that the pyridazinyl moiety is reactive and can participate in the formation of amides .

Chemical Reactions Analysis

The chemical reactions involving pyridazine derivatives can be quite diverse. The second paper describes the oxidative amination of a pyrimido[4,5-c]pyridazine derivative, leading to the formation of 4-amino derivatives . This indicates that pyridazine compounds can undergo amination reactions, which could be relevant for the chemical modification of "6-chloro-N-isopropylpyridazin-3-amine."

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of substituents such as chlorine and isopropyl groups would affect the compound's polarity, solubility, and reactivity. Although the provided papers do not discuss the specific properties of "6-chloro-N-isopropylpyridazin-3-amine," they suggest that pyridazine compounds can be synthesized in good to excellent yield under mild conditions, which is valuable information for the practical handling of these chemicals .

科学的研究の応用

Solubility Studies

The solubility of 6-chloropyridazin-3-amine has been examined across a range of solvents including methanol, ethanol, n-butanol, and others at varying temperatures. This research, spearheaded by Xin-Xiang Cao et al. (2012), provides crucial insights into the physicochemical properties of this compound, highlighting its increased solubility with rising temperature. These findings are foundational for formulating this compound in various solvent systems for further pharmaceutical and chemical applications (Cao, Liu, Lv, & Yao, 2012).

Chemical Synthesis and Reactions

Maisa I. Abdel Moneam (2004) explored the synthesis and reactions of novel pyrimido[4,5-c]pyridazine and s-triazolo[3′,4′:2,3]pyrimido[4,5-c]pyridazine derivatives starting from 3-chloro-5,6-diphenylpyridazine-4-carbonitrile. This work contributes to the development of new pyridazine-based compounds with potential applications in drug discovery and materials science (Abdel Moneam, 2004).

Photophysical Studies

O. Stetsiuk et al. (2019) conducted structural and photophysical studies on 6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine and its metal complexes, uncovering the luminescent properties of these complexes. This research opens avenues for the use of such compounds in luminescent materials and sensors (Stetsiuk, El-Ghayoury, Hauser, & Avarvari, 2019).

Analgesic Agents Development

R. Aggarwal et al. (2020) detailed the synthesis and biological evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles as analgesic agents. This highlights the potential medicinal applications of chloropyridazin derivatives in developing new analgesic drugs (Aggarwal, Kaushik, Kumar, & Saini, 2020).

Safety And Hazards

The compound is classified as a danger under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves and eye/face protection, and seeking immediate medical attention if exposed .

特性

IUPAC Name |

6-chloro-N-propan-2-ylpyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-5(2)9-7-4-3-6(8)10-11-7/h3-5H,1-2H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBDHWVJYXLFKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481819 |

Source

|

| Record name | 6-chloro-N-isopropylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-isopropylpyridazin-3-amine | |

CAS RN |

1007-55-2 |

Source

|

| Record name | 6-chloro-N-isopropylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)

![2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-](/img/structure/B92959.png)